molecular formula C24H26Cl2N4O3 B11432515 Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11432515
M. Wt: 489.4 g/mol
InChI Key: GEQNCOYZQLXRDJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a base such as sodium ethoxide. This reaction forms the tetrahydropyrimidine core.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic aromatic substitution reactions. This step involves the reaction of the tetrahydropyrimidine intermediate with 4-chlorobenzyl chloride and 3-chlorobenzyl chloride in the presence of a suitable base.

    Formation of the Piperazine Moiety: The piperazine moiety is introduced by reacting the intermediate with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-chlorophenyl)-6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Ethyl 4-(4-bromophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine on one of the phenyl rings.

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H26Cl2N4O3

Molecular Weight

489.4 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H26Cl2N4O3/c1-2-33-23(31)21-20(27-24(32)28-22(21)16-6-8-17(25)9-7-16)15-29-10-12-30(13-11-29)19-5-3-4-18(26)14-19/h3-9,14,22H,2,10-13,15H2,1H3,(H2,27,28,32)

InChI Key

GEQNCOYZQLXRDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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